An In-depth Technical Guide to the Chemical Properties of Jasmine Lactone-d2
An In-depth Technical Guide to the Chemical Properties of Jasmine Lactone-d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of Jasmine lactone-d2, a deuterated isotopologue of the naturally occurring aroma compound, Jasmine lactone. This document is intended for use by researchers, scientists, and professionals in drug development who require detailed information on this compound for its application as a tracer or internal standard in quantitative analyses.
Jasmine lactone-d2 is the deuterated form of Jasmine lactone, a volatile substance found in various plants and teas, known for its distinct floral and fruity aroma.[1] The incorporation of deuterium atoms makes it a valuable tool in analytical chemistry, particularly in mass spectrometry-based methods, due to its mass shift compared to the endogenous, non-labeled compound.[2]
Core Chemical Properties
While specific experimental data for Jasmine lactone-d2 is not widely published, its chemical properties can be reliably inferred from the well-documented data of its non-deuterated counterpart, Jasmine lactone. The primary difference will be a slight increase in molecular weight due to the presence of two deuterium atoms.
Table 1: General Chemical Properties of Jasmine Lactone and Jasmine Lactone-d2
| Property | Jasmine Lactone (Non-deuterated) | Jasmine Lactone-d2 (Predicted) | Source |
| Molecular Formula | C₁₀H₁₆O₂ | C₁₀H₁₄D₂O₂ | [3] |
| Molecular Weight | 168.23 g/mol | ~170.24 g/mol | [3][4] |
| CAS Number | 25524-95-2 | Not available | |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | |
| Odor | Floral, jasmine, fruity, creamy | Floral, jasmine, fruity, creamy | |
| Boiling Point | ~230-248 °C | Slightly higher than non-deuterated form | |
| Density | ~0.98 - 1.00 g/cm³ | Slightly higher than non-deuterated form | |
| Solubility | Soluble in alcohol and ether; insoluble in water | Soluble in alcohol and ether; insoluble in water |
Note: The properties for Jasmine lactone-d2 are predicted based on the known properties of Jasmine lactone and the addition of two deuterium atoms as indicated by the SMILES string O=C1CCCC(O1)C/C([2H])=C([2H])\CC.
Synthesis and Isotopic Labeling
A potential synthetic approach could involve the Wittig reaction or a related olefination reaction using a deuterated phosphonium ylide with an appropriate aldehyde precursor to construct the deuterated double bond. Another strategy could be the reduction of an alkyne precursor with deuterium gas (D₂) using a Lindlar catalyst to achieve the desired cis stereochemistry of the double bond.
Experimental Protocols
Jasmine lactone-d2 is primarily utilized as an internal standard in quantitative analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), for the accurate measurement of Jasmine lactone in various matrices.
Protocol: Quantification of Jasmine Lactone in a Biological Matrix using GC-MS with Jasmine Lactone-d2 as an Internal Standard
1. Objective: To accurately quantify the concentration of Jasmine lactone in a given biological sample (e.g., plasma, tissue homogenate) using a stable isotope dilution assay.
2. Materials:
- Biological matrix sample
- Jasmine lactone analytical standard
- Jasmine lactone-d2 internal standard (of known concentration)
- Organic solvents for extraction (e.g., hexane, dichloromethane)
- Anhydrous sodium sulfate
- GC-MS system with a suitable capillary column (e.g., DB-5ms)
3. Sample Preparation and Extraction:
- Thaw the biological matrix sample.
- To a known volume or weight of the sample, add a precise amount of the Jasmine lactone-d2 internal standard solution.
- Perform a liquid-liquid extraction with a suitable organic solvent.
- Vortex the mixture and centrifuge to separate the organic and aqueous layers.
- Collect the organic layer and dry it over anhydrous sodium sulfate.
- Concentrate the extract to a final volume under a gentle stream of nitrogen.
4. GC-MS Analysis:
- Inject a small volume (e.g., 1 µL) of the concentrated extract into the GC-MS system.
- GC Conditions (Typical):
- Injector Temperature: 250 °C
- Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate.
- MS Conditions (Typical):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor:
- For Jasmine lactone (m/z): Select characteristic ions (e.g., 168, 99, 71).
- For Jasmine lactone-d2 (m/z): Select corresponding shifted ions (e.g., 170, 101, 71).
5. Data Analysis:
- Integrate the peak areas for the selected ions of both the analyte (Jasmine lactone) and the internal standard (Jasmine lactone-d2).
- Calculate the ratio of the analyte peak area to the internal standard peak area.
- Prepare a calibration curve by analyzing a series of calibration standards containing known concentrations of Jasmine lactone and a fixed concentration of Jasmine lactone-d2.
- Plot the peak area ratio against the concentration of the analyte to generate the calibration curve.
- Determine the concentration of Jasmine lactone in the unknown sample by interpolating its peak area ratio from the calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantification of Jasmine lactone using Jasmine lactone-d2 as an internal standard.
